Cyclo(RGDfK(Mal))
Description
Cyclo(RGDfK(Mal)) is a cyclic peptide that contains the amino acid sequence arginine-glycine-aspartic acid-phenylalanine-lysine (RGDfK) with a maleimide (Mal) group attached. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. Cyclo(RGDfK(Mal)) is widely used in scientific research, especially in the fields of cancer therapy, diagnostic imaging, and tissue engineering .
Structure
2D Structure
Properties
Molecular Formula |
C34H46N10O10 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1 |
InChI Key |
TZXXDKUSKSRTHR-XQUALCHDSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(RGDfK(Mal)) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, cyclization is achieved through head-to-tail lactamization. The maleimide group is then introduced via a reaction with a lysine side chain .
Industrial Production Methods
Industrial production of Cyclo(RGDfK(Mal)) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Chemical Reactions Analysis
Cyclo(RGDfK(Mal)) primarily undergoes thiol-maleimide click reactions for covalent conjugation to biomolecules.
Key Reaction Types
Case Study 1: Albumin Conjugation for Boron Delivery
-
Reaction : Cyclo(RGDfK(Mal)) was conjugated to Cys34 of HSA, followed by MID (a closo-dodecaborate) attachment to lysine residues .
-
Conditions :
-
Molar Ratio : HSA:MID:Cyclo(RGDfK(Mal)) = 10:1:1
-
Yield : >80% conjugation efficiency
-
-
Outcome : Enhanced tumor targeting in U87MG glioma xenografts .
Case Study 2: Radiolabeling with ⁶⁸Ga
-
Reaction : Pre-labeled ⁶⁸Ga-DOTA-Mal was conjugated to thiolated RGD peptides .
-
Conditions :
-
pH : 7.4–8.3
-
Temperature : 37°C, 20 min
-
Reagents : TCEP for thiol reduction
-
-
Outcome : High radiochemical purity (>97%) and tumor uptake in MGC-803 models .
Stability and Selectivity
| Property | Data | Source |
|---|---|---|
| Thermal Stability | Stable at 37°C for 24h in PBS | |
| Protease Resistance | Resistant to trypsin/chymotrypsin | |
| Integrin Binding | IC₅₀ = 0.94 nM for αvβ3 |
Comparative Analysis of Conjugation Strategies
| Parameter | Thiol-Maleimide | Carbodiimide |
|---|---|---|
| Reaction Time | 20–60 min | 24–48 h |
| Specificity | Site-specific (Cys34) | Random lysine/amine targeting |
| Yield | >80% | 50–70% |
Research Findings
-
Tumor Targeting : Conjugates showed 3.5x higher accumulation in αvβ3-positive tumors vs. controls .
-
Angiogenesis : Cyclo(RGDfK(Mal))-alginate scaffolds induced 2.1x more microvasculature in rat myocardium .
-
Theranostics : ⁶⁶Ga-labeled conjugates enabled simultaneous imaging and therapy in preclinical models .
Scientific Research Applications
Scientific Research Applications
- Targeted Drug Delivery:
- Cyclo(RGDfk) modified with 8-amino-3,6-dioxaoctanoic acid (PEG)-β-maleimidopropionic acid (MAL) can target integrin αvβ3 receptors overexpressed in tumor neovasculature, leading to siRNA accumulation in tumors .
- Self-assembled nanoparticles based on c(RGDfk) can effectively deliver siRNA to targeted tissue sites .
- Cell Adhesion and Growth:
- Cyclo(RGDfK(Mal)) improves the attachment and infiltration of human pluripotent stem cells .
- It can be used for 3D stem cell culture and expansion .
- Cyclo[RGD(DMNPB)fK] can control cell attachment spatially and specifically. Human umbilical vein endothelial cells (HUVECs) attach to irradiated regions of cyclo[RGD(DMNPB)fK]-functionalized substrates, forming defined cell patterns that are maintained over 10 days .
- Alginate Scaffold Modification:
- Cyclic RGDfK peptides covalently attached to purified alginate lead to more effective cell survival compared to controls .
- Cyclic RGDfK-modified alginate scaffolds enhance cell viability and promote angiogenesis .
- These scaffolds can deliver cells to myocardial infarct areas to improve neovascularization and cardiac function .
- Tumor Spheroid Formation:
- Integrin Binding Studies:
- Radiolabeling:
- In vivo imaging
Case Studies
- Myocardial Infarct Treatment: Cyclic RGDfK-modified alginate scaffolds seeded with human mesenchymal precursor cells and patched to the epicardial surface of infarcted myocardium induced myocardial neoangiogenesis and significantly improved cardiac function in rats .
- Intramuscular Scaffold Implantation: Cyclic RGDfK-modified scaffolds implanted in abdominal rectus muscles in rats were fully populated by host cells, especially microvasculature, without an overt immune response or fibrosis .
- Cell Patterning: HUVECs attached to and spread on irradiated regions of cyclo[RGD(DMNPB)fK]-functionalized substrates, forming well-defined cell patterns that were maintained over 10 days .
Mechanism of Action
Cyclo(RGDfK(Mal)) exerts its effects by binding to the αvβ3 integrin on the cell surface. This binding inhibits the integrin’s interaction with its natural ligands, such as vitronectin and fibronectin, thereby disrupting cell adhesion, migration, and signaling pathways. The inhibition of αvβ3 integrin leads to reduced angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDfK): Similar to Cyclo(RGDfK(Mal)), but without the maleimide group. .
Cyclo(RADfK): A variant with alanine instead of glycine, which shows different binding affinities and selectivities
Uniqueness
Cyclo(RGDfK(Mal)) is unique due to the presence of the maleimide group, which allows for additional functionalization through thioether bond formation. This feature enhances its versatility in various applications, such as targeted drug delivery and diagnostic imaging .
Biological Activity
Cyclo(RGDfK(Mal)) is a cyclic peptide that has garnered significant attention in biomedical research due to its selective targeting of integrins, particularly the αvβ3 integrin, which is overexpressed in various tumors and is implicated in processes such as angiogenesis and metastasis. This article explores the biological activity of Cyclo(RGDfK(Mal)), highlighting its mechanisms, applications in targeted therapy, and relevant research findings.
Cyclo(RGDfK(Mal)) consists of the RGD (Arginine-Glycine-Aspartic acid) sequence, which is a well-known motif for binding to integrins. The incorporation of Mal (maleimide) allows for further conjugation with other molecules, enhancing its utility in drug delivery systems. The peptide's specific binding affinity to the αvβ3 integrin facilitates its role in targeting tumor cells and neovascularization.
Binding Affinity
The binding affinity of Cyclo(RGDfK(Mal)) to αvβ3 integrin has been characterized with an IC50 value of approximately 0.94 nM , indicating its potent inhibitory effect on integrin-mediated processes such as cell adhesion and migration .
In Vitro Studies
In vitro studies have demonstrated that Cyclo(RGDfK(Mal)) promotes the self-assembly of cancer cells into multicellular tumor spheroids (MCTS). This phenomenon has been observed across various cancer cell lines, including DU145 (prostate cancer) and PANC1 (pancreatic cancer). The peptide enhances E-cadherin expression, promoting cell-cell adhesion necessary for spheroid formation .
Table 1: Effects of Cyclo(RGDfK(Mal)) on Spheroid Formation
| Cell Line | Concentration (μM) | Spheroid Formation Observed | E-Cadherin Expression |
|---|---|---|---|
| DU145 | 12.5 | Yes | Increased |
| PANC1 | 25 | Yes | Increased |
| MCF-7 | 12.5 | Yes | Increased |
In Vivo Studies
In vivo applications of Cyclo(RGDfK(Mal)) have shown promising results in targeted therapy. For instance, studies involving radiolabeled versions of the peptide have demonstrated effective tumor targeting in animal models bearing αvβ3-positive tumors. The conjugation of Cyclo(RGDfK(Mal)) with nanoparticles has been explored to enhance therapeutic efficacy through localized drug delivery .
Case Studies
- Targeted Radiotherapy : A study evaluated the therapeutic response of Cyclo(RGDfK) peptides conjugated to Lu-177 labeled gold nanoparticles in mice with C6 gliomas. Results indicated significant tumor regression and improved survival rates, showcasing the potential for integrating this peptide in radiotherapeutic strategies .
- Nanoparticle Delivery Systems : Research has highlighted the use of Cyclo(RGDfK(Mal)) in developing nanostructured lipid carriers for targeted delivery of tyrosine kinase inhibitors in hepatocellular carcinoma, demonstrating enhanced drug accumulation at tumor sites compared to non-targeted approaches .
Q & A
Q. What experimental strategies are recommended to optimize the conjugation efficiency of Cyclo(RGDfK(Mal)) with maleimide-functionalized surfaces?
- Methodological Answer : To enhance conjugation efficiency, introduce spacer arms (e.g., via mercaptopropionic acid or PEG linkers) to reduce steric hindrance between the thiol group and the RGD core. Quantify binding using quartz crystal microbalance with dissipation monitoring (QCM-D) to track frequency shifts (Δf) during conjugation . Validate with surface plasmon resonance (SPR) to confirm integrin-binding activity post-conjugation .
Q. How does pH influence the stability and functionality of Cyclo(RGDfK(Mal)) in cell adhesion assays?
- Methodological Answer : Adjust buffer systems (e.g., PBS at pH 7.4 vs. acidic conditions) and monitor photoluminescence or integrin-binding affinity. For example, Cyclo(RGDfK) exhibits pH-dependent fluorescence quenching, which can be used to track conformational changes . Pair this with cell adhesion assays under varying pH to correlate structural stability with biological activity .
Q. What analytical techniques are critical for verifying the purity and structural integrity of Cyclo(RGDfK(Mal)) post-synthesis?
- Methodological Answer : Use reversed-phase HPLC with UV-Vis detection (220 nm for peptide bonds) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and purity. Compare retention times and spectra against reference standards . For maleimide-thiol conjugation, employ Ellman’s assay to quantify free thiol groups pre- and post-reaction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Cyclo(RGDfK(Mal)) across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Systematically control variables such as integrin subtype expression (αvβ3 vs. α5β1), surface density of conjugated peptides, and solvent composition. Use competitive binding assays (e.g., with fluorescently labeled RGD analogs) and cross-validate with in vivo PET imaging using ⁶⁴Cu- or ⁶⁸Ga-labeled Cyclo(RGDfK) to assess tumor targeting efficiency . Address discrepancies by normalizing data to receptor expression levels via immunohistochemistry .
Q. What are the advantages and limitations of using Cyclo(RGDfK(Mal)) in radiolabeling for PET imaging compared to linear RGD peptides?
- Methodological Answer : Cyclo(RGDfK(Mal)) offers higher metabolic stability and integrin specificity due to its constrained structure. However, radiolabeling efficiency varies with isotopes (e.g., ⁶⁴Cu vs. ⁶⁸Ga). Optimize chelator conjugation (e.g., DOTA or NOTA) and validate labeling yields via radio-TLC or HPLC. Note that ⁶⁸Ga’s short half-life (67.6 min) requires rapid purification, while ⁶⁴Cu (t₁/₂ = 12.7 hr) allows longer synthesis times .
Q. How can spatial orientation of Cyclo(RGDfK(Mal)) on nanoparticles impact integrin-mediated cellular uptake?
- Methodological Answer : Functionalize nanoparticles with controlled peptide density using maleimide-thiol "click" chemistry. Characterize orientation via atomic force microscopy (AFM) or cryo-EM. Compare cellular uptake in αvβ3-positive vs. negative cell lines using flow cytometry or confocal microscopy. For quantitative analysis, employ Förster resonance energy transfer (FRET) to monitor peptide-receptor interactions .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response data in Cyclo(RGDfK(Mal))-mediated inhibition of angiogenesis?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Validate with ANOVA for inter-group comparisons (e.g., Cyclo(RGDfK(Mal)) vs. scrambled controls). Include negative controls (e.g., Cyclo(RADfK)) to confirm specificity .
Q. How should researchers design controls to distinguish between specific and nonspecific binding in Cyclo(RGDfK(Mal))-based assays?
- Methodological Answer : Incorporate three types of controls:
- Negative control: Non-integrin-binding analogs (e.g., Cyclo(RADfK)).
- Competitive control: Excess free RGD peptide to block specific binding.
- Solvent control: Assess background signal in the absence of the peptide.
Use these in tandem with SPR or fluorescence polarization assays to quantify dissociation constants (KD) .
Experimental Design and Optimization
Q. What steps can mitigate batch-to-batch variability in Cyclo(RGDfK(Mal)) synthesis for reproducible in vivo studies?
- Methodological Answer : Standardize solid-phase peptide synthesis (SPPS) protocols, including resin swelling time, coupling efficiency monitoring (Kaiser test), and cleavage conditions. Implement quality control via HPLC and LC-MS for each batch. For maleimide conjugation, maintain inert atmospheres (N₂) to prevent thiol oxidation .
Q. How do spacer arm length and composition (e.g., PEG vs. alkyl chains) affect the pharmacokinetics of Cyclo(RGDfK(Mal))-drug conjugates?
- Methodological Answer : Conduct comparative studies using PEG2, PEG4, or alkyl spacers. Assess plasma stability via incubation in human serum (37°C, 24 hr) followed by LC-MS analysis. Measure tissue distribution in murine models using radiolabeled conjugates and SPECT/CT imaging. Longer spacers (e.g., PEG4) often enhance tumor penetration but may increase renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
